molecular formula C25H20ClN3O2 B299653 2-(2-chloro-6-methoxy-3-quinolinyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

2-(2-chloro-6-methoxy-3-quinolinyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B299653
M. Wt: 429.9 g/mol
InChI Key: YZCMZHXADGSGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-methoxy-3-quinolinyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(2-chloro-6-methoxy-3-quinolinyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and receptors in the body. For example, it has been reported to inhibit topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, this compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(2-chloro-6-methoxy-3-quinolinyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting topoisomerase II. In addition, this compound has been reported to possess antibacterial and antifungal activities by inhibiting the growth of various microorganisms. Furthermore, it has been shown to exhibit anticonvulsant and anti-inflammatory activities by modulating the activity of various receptors in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chloro-6-methoxy-3-quinolinyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its diverse pharmacological activities. This compound has been shown to exhibit antitumor, antimicrobial, anticonvulsant, and anti-inflammatory activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Like many other synthetic compounds, 2-(2-chloro-6-methoxy-3-quinolinyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone may have adverse effects on living organisms if not used properly.

Future Directions

There are several future directions for the study of 2-(2-chloro-6-methoxy-3-quinolinyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone. One possible direction is to investigate its potential therapeutic applications in the treatment of Alzheimer's disease. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and receptors in the body. Furthermore, it would be interesting to explore the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(2-chloro-6-methoxy-3-quinolinyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-chloro-6-methoxy-3-quinolinecarboxaldehyde with 4-methylphenylhydrazine in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

2-(2-chloro-6-methoxy-3-quinolinyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antimicrobial, anticonvulsant, and anti-inflammatory activities. In addition, this compound has shown promising results in the treatment of Alzheimer's disease.

properties

Product Name

2-(2-chloro-6-methoxy-3-quinolinyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

Molecular Formula

C25H20ClN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

2-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H20ClN3O2/c1-15-7-9-17(10-8-15)29-24(28-22-6-4-3-5-19(22)25(29)30)20-14-16-13-18(31-2)11-12-21(16)27-23(20)26/h3-14,24,28H,1-2H3

InChI Key

YZCMZHXADGSGRR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(N=C5C=CC(=CC5=C4)OC)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(N=C5C=CC(=CC5=C4)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.